

In vivo evaluation of "4-(aminomethyl)-N-methylbenzenesulfonamide" based compounds

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Compound of Interest

Compound Name:	4-(aminomethyl)-N-methylbenzenesulfonamide
Cat. No.:	B008317

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In Vivo Performance of Benzenesulfonamide-Based Compounds: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. This guide provides an objective in vivo comparison of several notable compounds based on **"4-(aminomethyl)-N-methylbenzenesulfonamide"** and related structures, focusing on their performance in preclinical models of cancer and neurological disorders. The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate a comprehensive evaluation of these compounds against established alternatives.

I. Comparative In Vivo Efficacy in Oncology

Benzenesulfonamide derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of carbonic anhydrases (CAs), which are crucial for tumor growth and survival. This section compares the in vivo performance of SLC-0111, Indisulam, and Acetazolamide in various cancer models.

Data Summary: Anti-Tumor Efficacy

Compound	Cancer Model	Animal Model	Treatment Regimen	Key Efficacy Endpoint	Result	Citation
SLC-0111	Glioblastoma	Patient-Derived Xenograft (GBM PDX) Mice	Concurrent with Temozolomide	Tumor Growth Inhibition	Significantly greater regression than either agent alone.	[1][2][3]
Indisulam	Neuroblastoma	IMR-32 Xenograft Mice	25 mg/kg, intravenously, for 8 days	Tumor Regression	Complete tumor regression with 100% survival.	[4][5]
Indisulam	Neuroblastoma	Th-MYCN Transgenic Mice	7 days of treatment	Tumor Volume Reduction	Significant reduction in tumor volume.	[4]
Acetazolamide Derivative	Renal Cell Carcinoma	SK-RC-52 Xenograft Mice	250 nmol/Kg, 10 daily administrations	Anti-tumor Activity	Potent anti-tumor effect.	[6]

Experimental Protocols: In Vivo Anti-Tumor Studies

1. Glioblastoma Xenograft Model (SLC-0111)

- Animal Model: Patient-derived glioblastoma xenografts (GBM PDX) were established in immunocompromised mice.
- Cell Implantation: GBM cells were implanted intracranially into the mice.
- Treatment Groups:

- Vehicle control
- Temozolomide (TMZ) alone
- SLC-0111 alone
- SLC-0111 in combination with TMZ
- Drug Administration: Specific dosing and schedule for SLC-0111 and TMZ were administered.
- Efficacy Assessment: Tumor growth was monitored using imaging techniques (e.g., bioluminescence or MRI). The primary endpoint was a significant delay in tumor growth and increased survival in the combination therapy group compared to monotherapy and control groups.[\[1\]](#)[\[2\]](#)[\[3\]](#)

2. Neuroblastoma Xenograft Model (Indisulam)

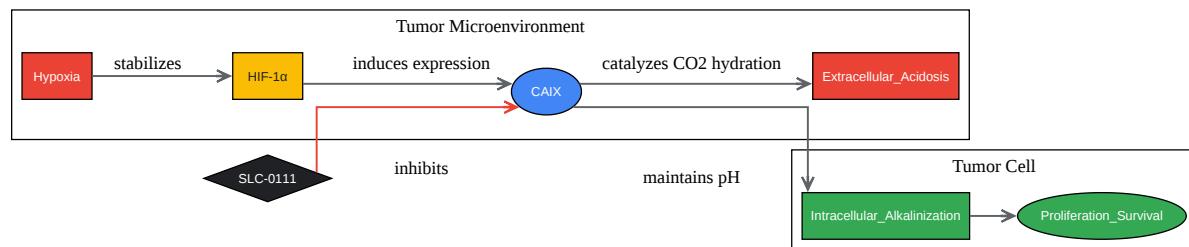
- Animal Model: NCr Foxnnu mice were used for the IMR-32 xenograft model.
- Cell Implantation: IMR-32 neuroblastoma cells were injected subcutaneously into the mice.
- Treatment Groups:
 - Vehicle control
 - Indisulam (25 mg/kg)
- Drug Administration: Indisulam was administered intravenously for 8 consecutive days.
- Efficacy Assessment: Tumor volume was measured every 2-3 days. The primary outcomes were complete tumor regression and 100% survival in the treatment group.[\[4\]](#)[\[5\]](#)

3. Renal Cell Carcinoma Xenograft Model (Acetazolamide Derivative)

- Animal Model: Nude mice bearing subcutaneous SKRC-52 tumors.
- Treatment Groups:

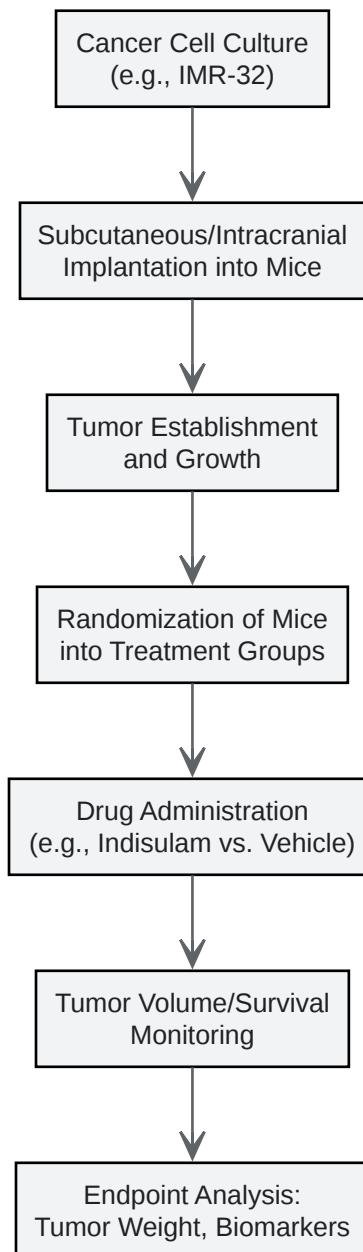
- Acetazolamide-MMAE conjugate (250 nmol/Kg)
- Control groups
- Drug Administration: The compound was administered daily for ten days.
- Efficacy Assessment: Tumor growth was monitored, and a potent antitumor effect was observed in the treatment group.[6]

Signaling Pathway and Experimental Workflow



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Caption: Mechanism of CAIX inhibition by SLC-0111 in the tumor microenvironment.



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Caption: General experimental workflow for in vivo xenograft studies.

II. Comparative In Vivo Efficacy in Neurological Disorders

Benzenesulfonamide derivatives have also been investigated for their therapeutic potential in neurological conditions, including epilepsy and neurodegenerative diseases. This section

compares the in vivo performance of Zonisamide and Topiramate.

Data Summary: Neuroprotective and Anticonvulsant Efficacy

Compound	Neurological Model	Animal Model	Treatment Regimen	Key Efficacy Endpoint	Result	Citation
Zonisamide	Parkinson's Disease Model	MPTP-treated Mice	40 mg/kg, 1h after last MPTP dose	Neuroprotection	Increased number and area of TH-positive neurons.	[7]
Zonisamide	Parkinson's Disease Model	MPTP-treated Mice	Concurrent treatment with MPTP	Dopamine Levels	Attenuated the reduction in striatal dopamine content.	[8]
Topiramate	Epilepsy Model	Maximal Electroshock (MES) Seizure Mice	Not specified	Seizure Protection	Dose-dependent antagonism of audiogenic seizures.	[9]

Experimental Protocols: In Vivo Neurological Studies

1. MPTP-Induced Parkinson's Disease Model (Zonisamide)

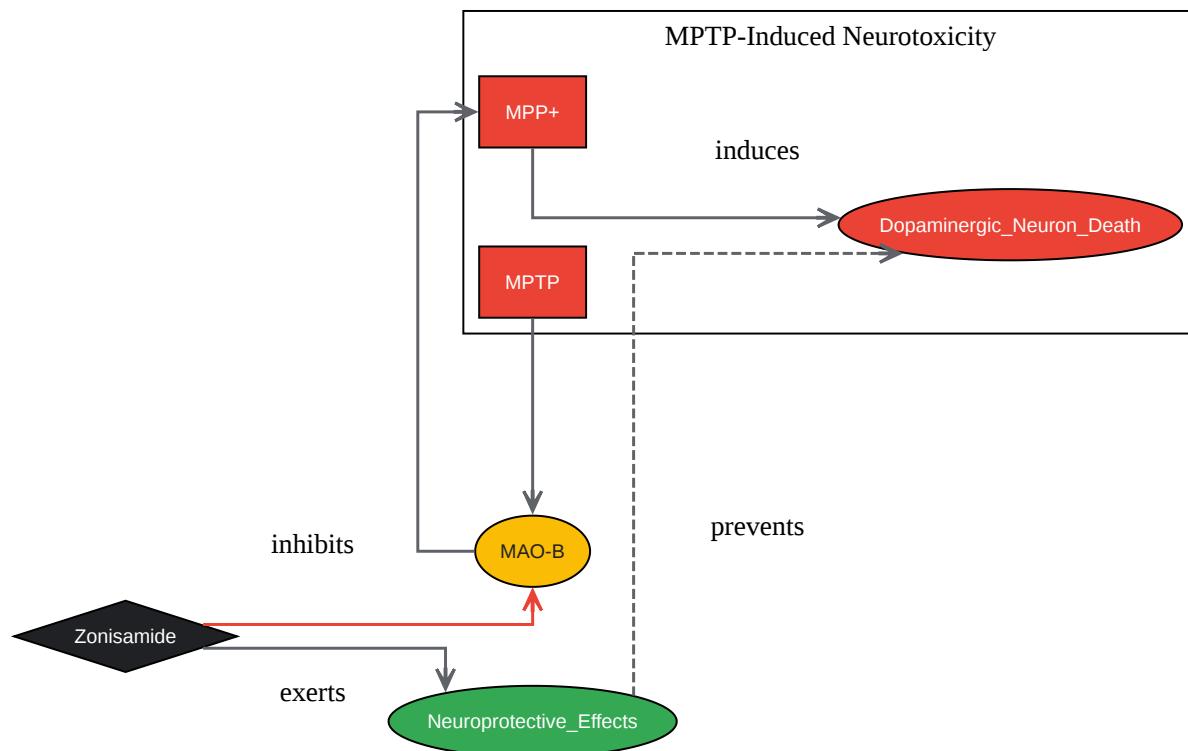
- Animal Model: C57BL/6 mice were used.
- Induction of Parkinsonism: Mice were treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration.
- Treatment Groups:

- Saline control
- MPTP only
- MPTP + Zonisamide (40 mg/kg) administered at different time points relative to MPTP injection.
- Efficacy Assessment: Striatal dopamine and its metabolites were measured by HPLC. The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra was quantified by immunohistochemistry.[\[7\]](#)[\[8\]](#)

2. Maximal Electroshock (MES) Seizure Model (Topiramate)

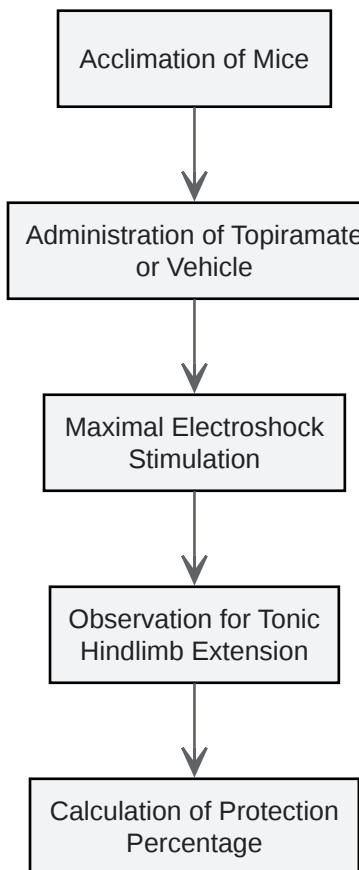
- Animal Model: Male albino Swiss mice were used.
- Induction of Seizures: Seizures were induced via auricular electrodes using a Hugo Sachs generator (25 mA, 50 Hz, 0.2 s).
- Treatment Groups:
 - Vehicle control
 - Topiramate at various doses.
- Efficacy Assessment: The primary endpoint was the percentage of mice protected from the tonic hindlimb extension phase of the seizure.[\[10\]](#)

Signaling Pathway and Experimental Workflow



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Caption: Neuroprotective mechanism of Zonisamide in the MPTP model.



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Caption: Experimental workflow for the Maximal Electroshock (MES) seizure model.

III. Comparative In Vivo Efficacy in Glaucoma

Carbonic anhydrase inhibitors are a mainstay in the treatment of glaucoma due to their ability to reduce intraocular pressure (IOP). This section evaluates the in vivo performance of Dorzolamide in a preclinical model of glaucoma.

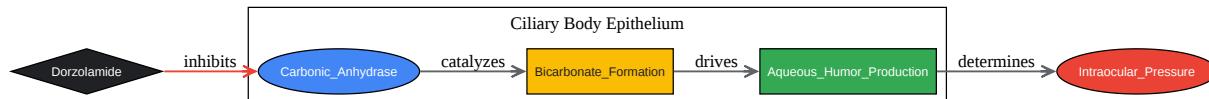
Data Summary: Intraocular Pressure Reduction

Compound	Glaucoma Model	Animal Model	Treatment Regimen	Key Efficacy Endpoint	Result	Citation
Dorzolamide	Spontaneous Glaucoma	9-month-old DBA/2J Mice	Topical application	IOP Reduction	Significant IOP reduction at 1 and 2 hours post-treatment.	[11] [12]
Dorzolamide	Experimental Glaucoma	Rat Model	Topical application	IOP Reduction	Significant IOP reduction after 1 and 2 weeks of treatment.	[13]

Experimental Protocol: In Vivo Glaucoma Study

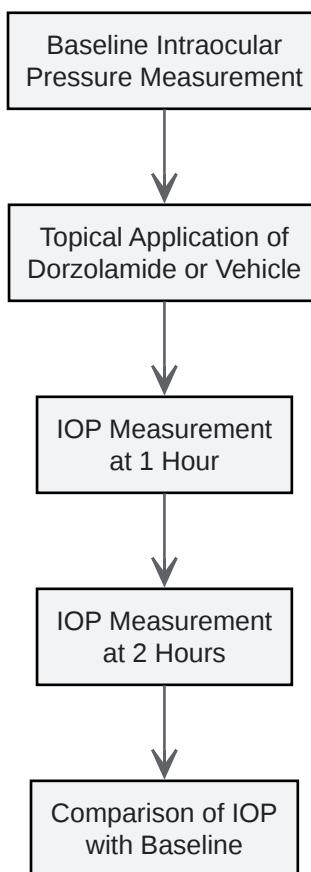
- Animal Model: 9-month-old DBA/2J mice, which spontaneously develop elevated IOP, were used.
- Treatment Groups:
 - Vehicle control
 - Topical Dorzolamide
- Drug Administration: A single topical dose of Dorzolamide was applied to the eyes of the mice.
- Efficacy Assessment: Intraocular pressure was measured at baseline and at 1 and 2 hours post-treatment using a tonometer. A significant reduction in IOP in the Dorzolamide-treated group compared to baseline was the primary outcome.[\[11\]](#)[\[12\]](#)

Mechanism of Action and Experimental Workflow



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Caption: Mechanism of Dorzolamide in reducing intraocular pressure.



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Caption: Experimental workflow for assessing IOP reduction in a glaucoma model.

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